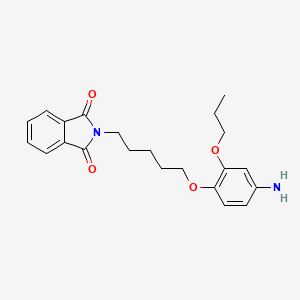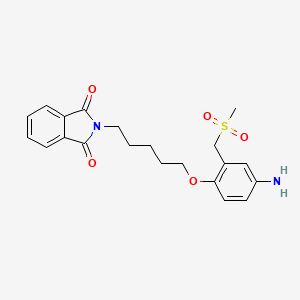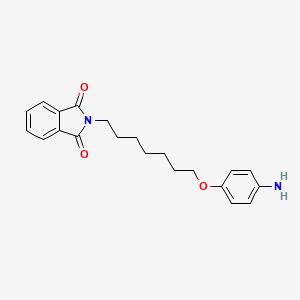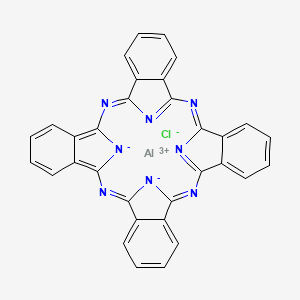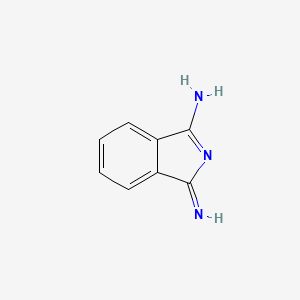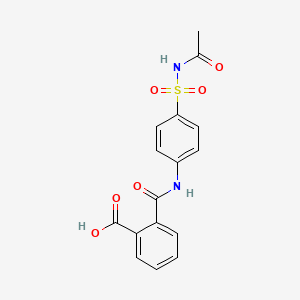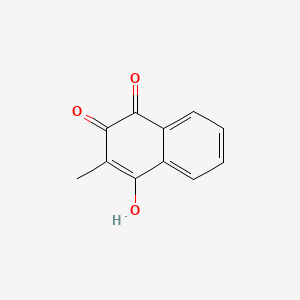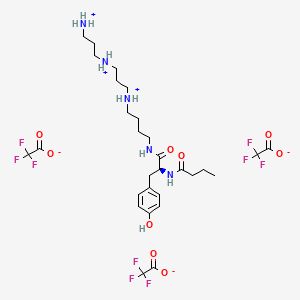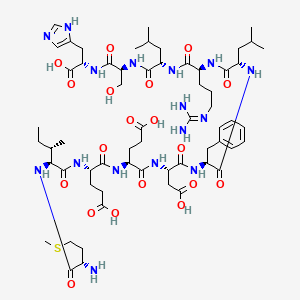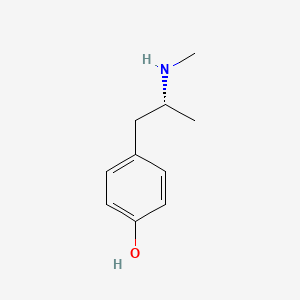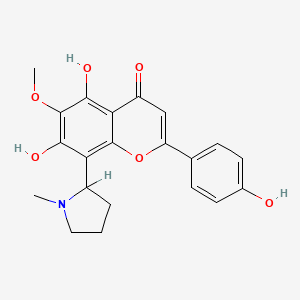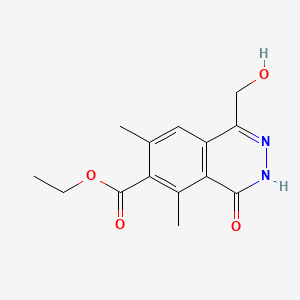
Oxagrelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxagrelate is a chemical compound with the molecular formula C14H16N2O4 . It is known for its role as a specific inhibitor of cyclic adenosine monophosphate phosphodiesterase, which makes it significant in various biochemical and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxagrelate can be synthesized through a multi-step process involving the reaction of phthalazine derivatives with appropriate reagents. The synthesis typically involves the following steps:
Formation of Phthalazine Derivative: The initial step involves the preparation of a phthalazine derivative through the reaction of phthalic anhydride with hydrazine.
Hydroxymethylation: The phthalazine derivative is then hydroxymethylated using formaldehyde under controlled conditions.
Esterification: The hydroxymethylated product is esterified with ethanol to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Oxagrelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxagrelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in inhibiting platelet aggregation.
Industry: this compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Oxagrelate exerts its effects by inhibiting cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to a decrease in the breakdown of cyclic adenosine monophosphate, resulting in increased levels of this molecule within cells. The elevated cyclic adenosine monophosphate levels inhibit platelet aggregation, making this compound a potential therapeutic agent for conditions involving excessive platelet aggregation .
Comparison with Similar Compounds
- Phthalazinol
- SC-32840
- EG-626
Comparison: Oxagrelate is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase, which distinguishes it from other similar compounds. While phthalazinol and SC-32840 also inhibit phosphodiesterase, this compound’s structure and functional groups provide it with distinct biochemical properties and therapeutic potential .
Properties
CAS No. |
56611-65-5 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-3H-phthalazine-6-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18) |
InChI Key |
DUQOOLBWGUKRAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N=NC(=C2C=C1C)CO)O)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C |
Appearance |
Solid powder |
Key on ui other cas no. |
56611-65-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxagrelate; EG 626; EG-626; EG626; Oxagrelato; Oxagrelatum; Phthalazinol; SC 32840; SC-32840; SC32840; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


